4-amino-N-isobutyl-5-(pyrrolidin-1-ylcarbonyl)isothiazole-3-carboxamide
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Overview
Description
4-amino-N-isobutyl-5-(pyrrolidin-1-ylcarbonyl)isothiazole-3-carboxamide is a heterocyclic compound that contains an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-isobutyl-5-(pyrrolidin-1-ylcarbonyl)isothiazole-3-carboxamide typically involves the reaction of isothiazole derivatives with appropriate amines and carbonyl compounds. One common method includes the cyclization of a precursor molecule containing sulfur and nitrogen atoms under controlled conditions. The reaction conditions often involve the use of solvents such as dioxane and catalysts like triethylamine to facilitate the formation of the isothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-isobutyl-5-(pyrrolidin-1-ylcarbonyl)isothiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-amino-N-isobutyl-5-(pyrrolidin-1-ylcarbonyl)isothiazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Pharmaceuticals: This compound is investigated for its role in drug development, particularly in designing new therapeutic agents with improved efficacy and reduced side effects.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 4-amino-N-isobutyl-5-(pyrrolidin-1-ylcarbonyl)isothiazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The pathways involved often include signal transduction mechanisms that regulate cellular responses .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and its derivatives share a similar heterocyclic structure and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds also possess a heterocyclic ring and are known for their diverse pharmacological properties.
Uniqueness
4-amino-N-isobutyl-5-(pyrrolidin-1-ylcarbonyl)isothiazole-3-carboxamide is unique due to its specific substitution pattern on the isothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
4-amino-N-(2-methylpropyl)-5-(pyrrolidine-1-carbonyl)-1,2-thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-8(2)7-15-12(18)10-9(14)11(20-16-10)13(19)17-5-3-4-6-17/h8H,3-7,14H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAFJLNNUFZAMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NSC(=C1N)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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